molecular formula C12H14BrNO B14898642 n-(3-Bromobenzyl)pent-4-enamide

n-(3-Bromobenzyl)pent-4-enamide

Cat. No.: B14898642
M. Wt: 268.15 g/mol
InChI Key: QOXZEZOXHVCNMI-UHFFFAOYSA-N
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Description

N-(3-Bromobenzyl)pent-4-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond (en-) adjacent to an amide group (-amide). This compound features a bromobenzyl group attached to the nitrogen atom of the amide, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromobenzyl)pent-4-enamide typically involves the reaction of 3-bromobenzylamine with pent-4-enoic acid or its derivatives. One common method is the amidation reaction, where the carboxylic acid group of pent-4-enoic acid reacts with the amine group of 3-bromobenzylamine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromobenzyl)pent-4-enamide undergoes various chemical reactions, including:

    Oxidation: The double bond in the enamide can be oxidized to form epoxides or diols.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) for amide reduction.

    Substitution: Reagents like sodium azide (NaN3) for nucleophilic substitution.

Major Products

Scientific Research Applications

N-(3-Bromobenzyl)pent-4-enamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential as a drug candidate or a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Bromobenzyl)pent-4-enamide involves its interaction with specific molecular targets. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the enamide moiety can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chlorobenzyl)pent-4-enamide
  • N-(3-Fluorobenzyl)pent-4-enamide
  • N-(3-Methylbenzyl)pent-4-enamide

Uniqueness

N-(3-Bromobenzyl)pent-4-enamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific halogen bonding interactions, influencing the compound’s behavior in chemical and biological systems .

Properties

Molecular Formula

C12H14BrNO

Molecular Weight

268.15 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]pent-4-enamide

InChI

InChI=1S/C12H14BrNO/c1-2-3-7-12(15)14-9-10-5-4-6-11(13)8-10/h2,4-6,8H,1,3,7,9H2,(H,14,15)

InChI Key

QOXZEZOXHVCNMI-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(=O)NCC1=CC(=CC=C1)Br

Origin of Product

United States

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